molecular formula C24H17NO6 B2992530 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide CAS No. 865282-25-3

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide

Cat. No. B2992530
CAS RN: 865282-25-3
M. Wt: 415.401
InChI Key: MALSYVGEGIOTDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. The 1,3-benzodioxol-5-yl group is a common motif in organic chemistry and is found in a variety of natural and synthetic compounds . The 4-oxochromen-2-yl group is a type of chromone, a class of compounds that are often bioactive .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

A study investigated the potential of a new iodobenzamide, specifically designed for visualizing primary breast tumors in humans in vivo, demonstrating preferential binding to sigma receptors overexpressed on breast cancer cells. This research signifies the compound's potential in diagnosing and assessing breast cancer through non-invasive imaging techniques (Caveliers et al., 2002).

Antimicrobial Activity Against MRSA

Another application includes the evaluation of benzamide derivatives for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the significant bactericidal effect of certain benzamide compounds, indicating a promising avenue for developing new antimicrobial agents (Zadrazilova et al., 2015).

Melanoma Imaging and Therapy

Research on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives has shown high uptake in melanoma, suggesting its utility in imaging and possibly treating melanoma metastases. The study emphasizes the role of blood clearance rates and metabolic stability in enhancing the compound's uptake in melanoma, underscoring its potential in clinical applications (Eisenhut et al., 2000).

Inhibition of Poly(ADP-Ribose) Synthetase

Research has identified benzamides substituted in the 3-position as highly effective inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These findings offer a basis for developing therapeutic agents targeting diseases associated with PARP activity, such as cancer and inflammatory conditions (Purnell & Whish, 1980).

Alcohol Oxidation Catalysis

A study on N-isopropyliodobenzamides evaluated their catalytic potential for the oxidation of alcohols, with specific derivatives demonstrating high reactivity and environmental benignity. This research contributes to the field of green chemistry by offering efficient catalysts for alcohol oxidation processes (Yakura et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. This could involve further studies to understand its mechanism of action, modifications to improve its activity or reduce side effects, and preclinical or clinical trials if it shows promise as a therapeutic agent .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)23(27)25-24-21(14-9-10-19-20(12-14)30-13-29-19)22(26)17-7-2-3-8-18(17)31-24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSYVGEGIOTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide

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